molecular formula C28H50O3 B12285308 5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol

5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol

Cat. No.: B12285308
M. Wt: 434.7 g/mol
InChI Key: LKOYQFQSJGVQLL-UHFFFAOYSA-N
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Description

5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol is a complex organic compound with a significant role in various scientific fields. This compound is a derivative of cyclopenta[a]phenanthrene and is characterized by its multiple hydroxyl groups and methyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, gene expression, and signal transduction .

Properties

Molecular Formula

C28H50O3

Molecular Weight

434.7 g/mol

IUPAC Name

5,10,13-trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol

InChI

InChI=1S/C28H50O3/c1-17(2)8-7-9-18(3)20-10-11-21-25-22(14-24(31)28(20,21)6)27(5)13-12-19(29)15-26(27,4)16-23(25)30/h17-25,29-31H,7-16H2,1-6H3

InChI Key

LKOYQFQSJGVQLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4(C3(CCC(C4)O)C)C)O)O)C

Origin of Product

United States

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